molecular formula C12H13N5O2 B14208567 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile CAS No. 824397-66-2

5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile

Cat. No.: B14208567
CAS No.: 824397-66-2
M. Wt: 259.26 g/mol
InChI Key: ZFZUMYVWLBHTLO-UHFFFAOYSA-N
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Description

5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This compound features a pyrazole ring, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot process. This method involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This approach is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources while ensuring high atom economy.

Chemical Reactions Analysis

5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts, such as palladium and copper, which facilitate the formation of desired products under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity.

Scientific Research Applications

This compound has been explored for its potential applications in several scientific research areas. In chemistry, it serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. In biology and medicine, it has shown promise as a scaffold for developing new drugs with anti-inflammatory, anti-cancer, and anti-microbial properties . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides and ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates . These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of the 3,5-dimethoxyanilino group and the pyrazole ring in this compound contributes to its distinct properties and potential advantages over other similar compounds.

Properties

CAS No.

824397-66-2

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

5-amino-3-(3,5-dimethoxyanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C12H13N5O2/c1-18-8-3-7(4-9(5-8)19-2)15-12-10(6-13)11(14)16-17-12/h3-5H,1-2H3,(H4,14,15,16,17)

InChI Key

ZFZUMYVWLBHTLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NNC(=C2C#N)N)OC

Origin of Product

United States

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